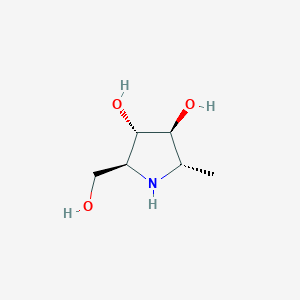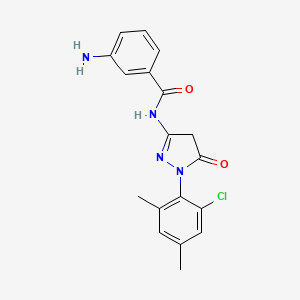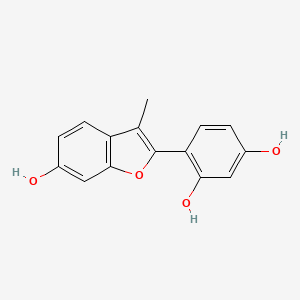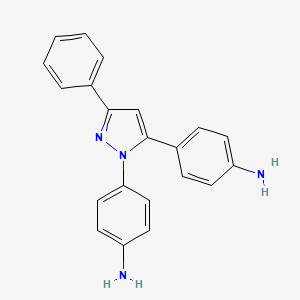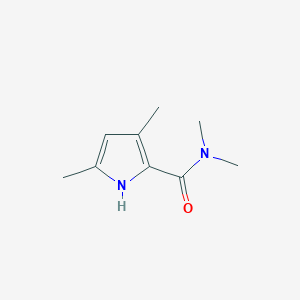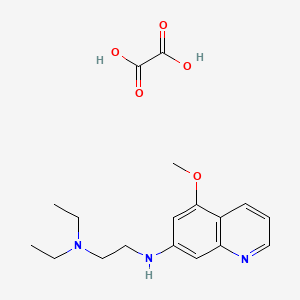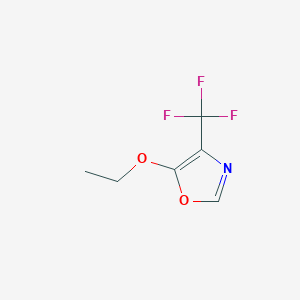
5-Ethoxy-4-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-4-(trifluoromethyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an ethoxy group at the 5-position and a trifluoromethyl group at the 4-position. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-(trifluoromethyl)oxazole can be achieved through various methods. One common approach involves the cyclization of N-formyl alanine ethyl ester in the presence of boron trifluoride diethyl etherate and a metal oxide. This method offers a short route, high conversion rate, and good atom economy, making it suitable for industrial production .
Another method involves the radical trifluoromethylation of oxazole derivatives using CF3I and the Fenton reagent (FeSO4 or ferrocene and H2O2) in dimethylsulfoxide (DMSO). This reaction generates an electrophilic ethoxycarbonyldifluoromethyl radical, which then reacts with the oxazole core .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole ketones using oxidants such as 4-MeO-TEMPO.
Reduction: Reduction reactions can be performed using reagents like LiAlH4 to yield aminomethyl derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidants: 4-MeO-TEMPO
Reducing Agents: LiAlH4
Nucleophiles: Cyanide anion
Catalysts: FeSO4, ferrocene, H2O2
Major Products
Oxazole Ketones: Formed through oxidation reactions.
Aminomethyl Derivatives: Formed through reduction reactions.
Substituted Oxazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Ethoxy-4-(trifluoromethyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethoxy-4-(trifluoromethyl)oxazole involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoroacetyl)oxazoles: These compounds also contain a trifluoromethyl group and an oxazole ring, but with different substitution patterns.
Fluorinated Benzoxazoles: These compounds have a benzene ring fused to the oxazole ring and contain fluorine atoms.
Thiazoles and Isoxazoles: These heterocyclic compounds have similar structures but contain sulfur or nitrogen atoms instead of oxygen.
Uniqueness
5-Ethoxy-4-(trifluoromethyl)oxazole is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the oxazole ring. This combination of substituents enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable scaffold in various fields of research and industry .
Properties
Molecular Formula |
C6H6F3NO2 |
|---|---|
Molecular Weight |
181.11 g/mol |
IUPAC Name |
5-ethoxy-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H6F3NO2/c1-2-11-5-4(6(7,8)9)10-3-12-5/h3H,2H2,1H3 |
InChI Key |
JQAHQTXUBCBBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CO1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


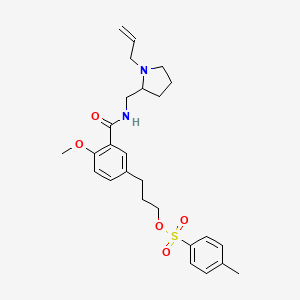
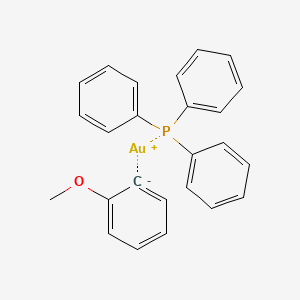
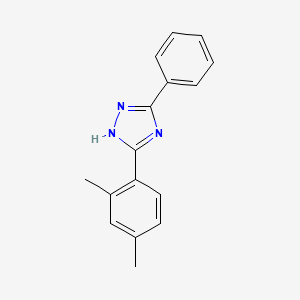
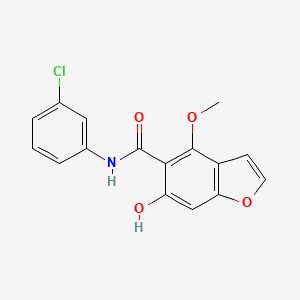
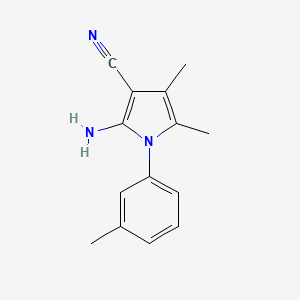
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)
